N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C12H11N3O5S and its molecular weight is 309.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04194163 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Active Sulfonamide-based Hybrid Compounds
Sulfonamide compounds, including those based on isoxazole and benzoxazine structures, are significant for their wide variety of biological activities. Hybridization with different heterocyclic moieties can lead to enhanced therapeutic properties. Recent advances in sulfonamide hybrids have shown these compounds to possess antibacterial, antimalarial, anti-tubercular, and antiviral activities. They are critical in the development of novel drugs due to their structural versatility and effectiveness against various diseases (Ghomashi et al., 2022).
Antimicrobial and Antitubercular Activity
Specifically, novel N-substituted-4-(1H-imidazol-1-yl)benzamides and benzene-sulfonamides have shown promising class III antiarrhythmic activity, suggesting the potential for cardiovascular applications. Moreover, certain sulfonamide derivatives have been synthesized and evaluated for their anti-tubercular activity, providing a basis for developing new therapeutic agents against tuberculosis (Morgan et al., 1990).
Inhibition of Enzymatic Activities
Sulfonamide derivatives have been extensively studied for their ability to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterase. These enzymes are involved in numerous physiological processes, and their modulation by sulfonamide compounds can lead to potential treatments for conditions such as glaucoma, epilepsy, and neurodegenerative diseases. Compounds exhibiting significant enzyme inhibitory activity have been identified, with some showing greater potency than standard drugs in their respective assays (Singh et al., 2020).
Advanced Synthesis Techniques
The development of efficient synthesis methods for sulfonamide-based compounds, including those incorporating isoxazole and benzoxazine rings, is crucial for the exploration of their therapeutic potential. Innovative synthetic approaches have enabled the creation of diverse sulfonamide derivatives, facilitating their evaluation in various biological assays and the discovery of compounds with enhanced biological activity (Arava et al., 2011).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-7-4-11(14-20-7)15-21(17,18)8-2-3-10-9(5-8)13-12(16)6-19-10/h2-5H,6H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYKPOVVBDCBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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